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1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone

Nicotinic acetylcholine receptor nAChR binding CNS drug discovery

1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone (molecular formula C₁₆H₂₂ClN₅O₂, monoisotopic mass 351.1462 Da) is a heterocyclic small molecule belonging to the piperidinyl-pyridazinyl class. Its architecture integrates three pharmacologically privileged modules: a 6-chloropyridazine head group, a piperidine-3-carbonyl central linker, and an N-acetylpiperazine terminal moiety.

Molecular Formula C16H22ClN5O2
Molecular Weight 351.8 g/mol
Cat. No. B10995464
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone
Molecular FormulaC16H22ClN5O2
Molecular Weight351.8 g/mol
Structural Identifiers
SMILESCC(=O)N1CCN(CC1)C(=O)C2CCCN(C2)C3=NN=C(C=C3)Cl
InChIInChI=1S/C16H22ClN5O2/c1-12(23)20-7-9-21(10-8-20)16(24)13-3-2-6-22(11-13)15-5-4-14(17)18-19-15/h4-5,13H,2-3,6-11H2,1H3
InChIKeyDDMXCNPMWUPHNA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone – Compound Identity and Scaffold Classification for Procurement Decisions


1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone (molecular formula C₁₆H₂₂ClN₅O₂, monoisotopic mass 351.1462 Da) is a heterocyclic small molecule belonging to the piperidinyl-pyridazinyl class [1]. Its architecture integrates three pharmacologically privileged modules: a 6-chloropyridazine head group, a piperidine-3-carbonyl central linker, and an N-acetylpiperazine terminal moiety. This scaffold topology is recurrent in two therapeutically distinct patent families—stearoyl-CoA desaturase-1 (SCD1) inhibitors (e.g., US-9102669-B2) and neuronal nicotinic acetylcholine receptor (nAChR) ligands—establishing its relevance for metabolic and CNS discovery programs [2][3].

Patent-backed heterocyclic scaffold for dual metabolic (SCD1) and CNS (nAChR) discovery programs
N-acetylpiperazine variant for selectivity profiling against N-methyl and N-sulfonyl analogs
Piperidine-3-carbonyl connectivity for conformational SAR and regioisomer differentiation studies

Why 1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone Cannot Be Replaced by Generic In-Class Analogs


The piperidinyl-pyridazinyl chemical space contains numerous close analogs that differ only by a single substituent, yet these minor variations can produce profound differences in target engagement, selectivity, and physicochemical properties [1]. The 6-chloropyridazine head group is essential for nAChR affinity (Ki values in the nanomolar range across the series), while the N-acetylpiperazine terminus, as opposed to N-methyl, N-sulfonyl, or N-carboxylate variants, modulates hydrogen-bonding capacity, lipophilicity, and metabolic stability [2]. Furthermore, the piperidine-3-carbonyl connectivity (versus the 4-carbonyl positional isomer) alters the spatial orientation of the piperazine ring relative to the pyridazine plane, a feature shown by molecular modeling to affect ligand–receptor complementarity [3]. Generic substitution without experimental validation of these differentiated features risks loss of target potency, altered selectivity profiles, or unfavorable ADME properties.

N-Acetyl vs. N-Methyl Termination
Hydrogen-bonding capacity, lipophilicity, and predicted permeability may shift; substitution with N-methyl analog risks altered ADME and off-target binding profiles
Piperidine 3-Carbonyl vs. 4-Carbonyl Isomer
Regiochemical change alters bioactive conformation; 4-carbonyl isomer showed weak target engagement (IC₅₀ = 20 µM) in a protein–protein interaction assay, suggesting 3-carbonyl may support distinct pharmacophoric geometry
Head Group Scrambling
6-Chloropyridazine is essential for nAChR affinity; replacement with other heterocycles may eliminate nanomolar binding observed across the series

Quantitative Differentiation Evidence for 1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone Versus Its Closest Analogs


nAChR Pharmacophore Validation: 6-Chloropyridazinyl-Piperazine Scaffold Delivers Nanomolar Receptor Affinity

The 6-chloropyridazin-3-yl group connected to a piperazine-containing diamine framework constitutes a validated nAChR pharmacophore. In a systematic SAR study by Toma et al. (2002), all compounds bearing the 6-chloro-3-pyridazinyl substituent on piperazine, homopiperazine, or diazabicyclo scaffolds exhibited Ki values in the nanomolar range against neuronal nAChRs (α4β2 subtype) [1]. While the published series evaluated only unsubstituted, N-methyl, and N,N-dimethyl piperazine variants, the target compound retains the identical 6-chloropyridazin-3-yl pharmacophoric element. The N-acetyl substituent on piperazine represents an unexplored point of diversification that may modulate subtype selectivity, as prior modeling studies demonstrated that the Sheridan pharmacophoric distance constraints for nAChR ligands are flexible and accommodate diverse N-substituents [1].

nAChR Pharmacophore Validation
Class-level inference
Shared 6-chloropyridazin-3-yl scaffold: Ki range 1–200 nM across tested piperazine derivatives (α4β2 nAChR); target compound predicted to retain nanomolar affinity
Supports retention of validated nAChR pharmacophore for CNS target engagement studies
Direct Ki for this analog not determined; based on class-level SAR from Toma et al. (2002)
Nicotinic acetylcholine receptor nAChR binding CNS drug discovery

SCD1 Inhibitor Scaffold Match: Piperidinyl-Pyridazinyl Core Aligns with Clinically Validated Metabolic Disease Target

US Patent 9,102,669 B2 (Janssen Pharmaceutica) explicitly claims substituted piperidinyl-pyridazinyl derivatives as SCD1 inhibitors, with the general formula encompassing the target compound's core scaffold [1]. In a separate but mechanistically related series, piperazin-1-ylpyridazine-based SCD1 inhibitors achieved exceptional potency: compound 49 (XEN103) demonstrated mSCD1 IC₅₀ = 14 nM, HepG2 cellular IC₅₀ = 12 nM, and in vivo efficacy with ED₅₀ = 0.8 mg/kg in a rodent obesity model [2]. The target compound's piperidine-3-carbonyl-piperazine architecture is topologically analogous to the piperazin-1-ylpyridazine core of XEN103, differing primarily in the introduction of the piperidine spacer and N-acetyl capping group—modifications that may confer differential liver partitioning or metabolic stability.

SCD1 Inhibitor Scaffold Match
Class-level inference
Patent-covered piperidinyl-pyridazinyl core; related piperazin-1-ylpyridazine XEN103: mSCD1 IC₅₀ = 14 nM, HepG2 IC₅₀ = 12 nM, in vivo ED₅₀ = 0.8 mg/kg
Indicates scaffold suitability for metabolic disease target screening and lead optimization
Target compound potency not directly measured; piperidine spacer may alter activity
Stearoyl-CoA desaturase-1 SCD1 inhibition Metabolic syndrome

N-Acetyl vs. N-Methyl Piperazine: Differentiated Hydrogen-Bonding Capacity and cLogP

The N-acetyl group on the terminal piperazine ring distinguishes the target compound from its closest commercially available analog, (1-(6-chloropyridazin-3-yl)piperidin-3-yl)(4-methylpiperazin-1-yl)methanone. The acetyl carbonyl adds one additional hydrogen-bond acceptor (HBA) while simultaneously increasing topological polar surface area (TPSA) and reducing cLogP relative to the N-methyl analog [1]. Computed physicochemical descriptors for the target compound (C₁₆H₂₂ClN₅O₂) include: molecular weight 351.83 Da, HBA count = 7, HBD count = 0, cLogP ≈ 1.3–1.5, TPSA ≈ 82–88 Ų [1][2]. In comparison, the N-methyl analog (C₁₆H₂₂ClN₅O) has one fewer HBA, lower TPSA, and higher predicted lipophilicity—differences that can significantly impact solubility, permeability, and off-target binding profiles [3].

N-Acetyl vs. N-Methyl Piperazine
Head-to-head
Target: HBA = 7, cLogP ≈ 1.3–1.5, TPSA ≈ 82–88 Ų; N-methyl analog: HBA = 6, cLogP higher by ~0.3–0.5, TPSA lower by ~8–12 Ų
Measurably different physicochemical signature affects solubility and permeability for assay selection
Computed properties; experimental solubility and permeability recommended
Physicochemical profiling Hydrogen-bond acceptor Lipophilicity modulation

Piperidine 3-Carbonyl vs. 4-Carbonyl Connectivity: Conformational and Steric Differentiation from Positional Isomers

The target compound connects the piperazine-carbonyl group at the 3-position of the piperidine ring, whereas a commercially available positional isomer—ethyl 4-{[1-(6-chloropyridazin-3-yl)piperidin-4-yl]carbonyl}piperazine-1-carboxylate—uses the 4-position . This seemingly minor regiochemical difference has measurable consequences: the ethyl 4-carbonyl analog exhibited only weak binding (IC₅₀ = 20,000 nM) against the PCNA/DNA polymerase η protein–protein interaction in a BindingDB assay [1]. Molecular modeling studies on related 6-chloropyridazin-3-yl derivatives demonstrated that the spatial orientation of the basic nitrogen relative to the pyridazine plane is critical for receptor complementarity; the 3-carbonyl attachment places the piperazine ring in a distinct dihedral angle relative to the 4-carbonyl isomer [2]. While no direct potency comparison between these two isomers at the same target has been published, the conformational difference is predicted to yield distinct pharmacophoric geometries.

3-Carbonyl vs. 4-Carbonyl Isomer
Cross-study comparable
4-carbonyl positional isomer: IC₅₀ = 20,000 nM (PCNA/DNA polymerase η interaction); 3-carbonyl predicted to adopt distinct bioactive conformation
Regiochemistry may not be interchangeable; 3-carbonyl may support improved receptor complementarity
No direct binding comparison at same target; conformational modeling from Artali et al. (2005)
Conformational analysis Positional isomerism Structure-activity relationship

MCULE Database Inclusion and Commercial Accessibility for High-Throughput Screening

The target compound is catalogued in the MCULE online drug discovery platform as MCULE-4479686070-0, confirming its availability as a purchasable screening compound [1]. This is significant because many structurally related piperidinyl-pyridazinyl analogs described in patents are not commercially available and require custom synthesis. The compound is also listed by multiple chemical vendors, though CAS registry numbers vary across listings. In contrast, the N-methylpiperazine analog and the N-methylsulfonylpiperazine analog require custom synthesis or are available from fewer sources, potentially affecting lead time and cost for screening campaigns.

Commercial Accessibility
Supporting evidence
Catalogued in MCULE database (MCULE-4479686070-0); multiple vendor listings; wider availability than N-methyl or N-methylsulfonyl analogs
Enables rapid procurement for high-throughput screening campaigns
CAS numbers vary across vendors; verify identity upon receipt
Screening library Commercial availability Hit discovery

Recommended Application Scenarios for 1-(4-{[1-(6-Chloropyridazin-3-yl)piperidin-3-yl]carbonyl}piperazin-1-yl)ethanone Based on Quantitative Evidence


CNS nAChR Lead Optimization: Subtype Selectivity Profiling of the N-Acetylpiperazine Variant

The 6-chloropyridazin-3-yl pharmacophore delivers nanomolar affinity for α4β2 nAChRs across all tested piperazine derivatives [1]. The target compound's unexplored N-acetyl substitution offers an opportunity to profile subtype selectivity (α4β2 vs. α7 vs. α3β4) in radioligand competition binding assays. This analog can serve as a tool compound to assess whether the acetyl group confers differentiation from N-methyl and N,N-dimethyl benchmarks, which were characterized in the foundational Toma et al. (2002) SAR study [1].

Metabolic Disease Screening: SCD1 Inhibition with a Piperidine-Spacer Scaffold

The piperidinyl-pyridazinyl core is explicitly claimed in SCD1 inhibitor patents (US 9,102,669 B2), and the related piperazin-1-ylpyridazine series produced XEN103 with mSCD1 IC₅₀ = 14 nM [2]. The target compound is suitable for primary SCD1 enzymatic screening and HepG2 cellular desaturation index assays to determine whether the piperidine-3-carbonyl spacer retains or improves upon the potency of the direct piperazine-pyridazine linked series. Positive results would position this compound as a novel chemotype for metabolic syndrome lead optimization [2].

Physicochemical Differentiation Studies: Impact of N-Acetyl on Solubility and Permeability

The target compound's computed HBA count (7) and TPSA (~82–88 Ų) differ measurably from the N-methyl analog (HBA = 6; lower TPSA) [1]. This makes it suitable for parallel physicochemical profiling experiments—including kinetic solubility, PAMPA permeability, and microsomal stability assays—to quantify the impact of the acetyl substituent on developability parameters. Such data informs lead series prioritization when balancing target potency with drug-like properties [1].

Conformational SAR Around Piperidine Regiochemistry

The 3-carbonyl connectivity on piperidine differentiates this compound from the 4-carbonyl positional isomer, which showed only weak binding (IC₅₀ = 20 µM) in a PCNA interaction assay [2]. X-ray crystallography or NMR conformational analysis of the target compound, combined with docking studies using the AChBP crystal structure template validated by Artali et al. (2005) [3], can elucidate whether the 3-carbonyl geometry enables superior receptor complementarity—providing a structural rationale for selecting this isomer over 4-carbonyl variants in future medicinal chemistry campaigns.

Application
Selection Property
Validation Focus
nAChR subtype selectivity profiling
N-acetylpiperazine substitution vs. N-methyl benchmarks
α4β2 vs. α7 radioligand binding assay
SCD1 inhibition screening
Piperidine-3-carbonyl spacer scaffold
HepG2 cellular desaturation index assay
Physicochemical differentiation studies
Computed TPSA and hydrogen-bond acceptor count
Kinetic solubility and PAMPA permeability
Regiochemical SAR around piperidine attachment
3-carbonyl connectivity vs. 4-carbonyl isomer
X-ray/NMR conformational analysis and docking to AChBP
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